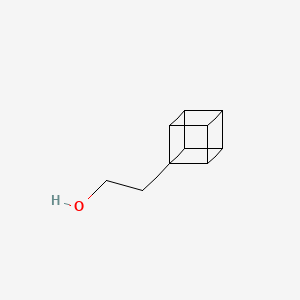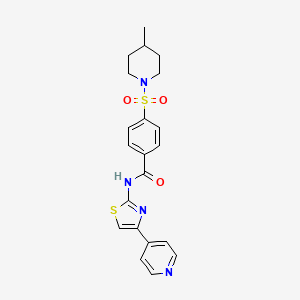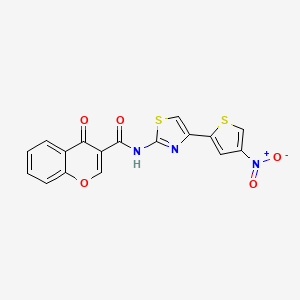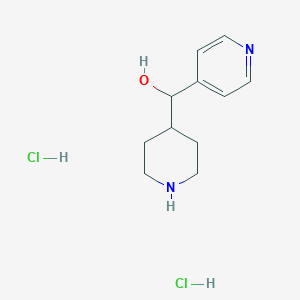![molecular formula C27H32N4O2 B2963299 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide CAS No. 1243064-28-9](/img/structure/B2963299.png)
2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C27H32N4O2 and its molecular weight is 444.579. The purity is usually 95%.
BenchChem offers high-quality 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Conformational Studies
Compounds with structural motifs similar to the specified chemical have been studied for their crystal structures to understand their conformational dynamics and intramolecular interactions, such as hydrogen bonding, which stabilizes their structures. For example, the study of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed details about their folded conformation and the inclination of the pyrimidine ring relative to the benzene ring, providing insights into their chemical behavior and potential interactions with biological molecules (Subasri et al., 2016).
Synthesis and Biological Activities
The synthetic routes to create novel pyrimidine and pyridopyrimidine derivatives have been explored, revealing methods to attach various functional groups that could modify the compound's biological activity. These studies often aim at discovering new therapeutic agents with potential antibacterial, antifungal, or anticancer activities (Deohate & Palaspagar, 2020).
Potential as Drug Candidates
Compounds with similar structures have been evaluated as potential drug candidates, exploring their efficacy as enzyme inhibitors or receptor antagonists. This includes studies on their inhibition of key biological targets, such as thymidylate synthase, dihydrofolate reductase, or histamine receptors, indicating the therapeutic potential of compounds within this chemical class for treating various diseases, including cancer (Gangjee et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antiviral activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. These interactions could potentially inhibit the function of the target proteins or enzymes, leading to the observed effects .
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the replication cycle of viruses This could involve the inhibition of viral protein synthesis or the prevention of viral genome replication
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability. The metabolism and excretion of this compound would likely involve standard metabolic pathways, but specific details would require further investigation.
Result of Action
If the compound does indeed exhibit antiviral activity, it could potentially prevent the replication of viruses within host cells . This could lead to a reduction in viral load and alleviate symptoms associated with viral infections.
Eigenschaften
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-3-4-8-21-11-13-23(14-12-21)29-26(32)19-31-20(2)28-25-15-16-30(18-24(25)27(31)33)17-22-9-6-5-7-10-22/h5-7,9-14H,3-4,8,15-19H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPHFBMQPTWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B2963229.png)
![Ethyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2963230.png)

![2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline](/img/structure/B2963235.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2963238.png)